2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride
Description
2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is a chiral compound with the stereochemical configuration (2S,4S). Its molecular formula is C₆H₁₃ClFNO, and it has a molecular weight of 169.63 g/mol (CAS: EN300-378781, purity: 95%) . The compound features a pyrrolidine ring substituted with a fluoromethyl group at position 2 and a methoxy group at position 2.
Properties
Molecular Formula |
C6H13ClFNO |
|---|---|
Molecular Weight |
169.62 g/mol |
IUPAC Name |
2-(fluoromethyl)-4-methoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H |
InChI Key |
HSGPJXMRKQZAJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(NC1)CF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common approach is the asymmetric synthesis using chiral catalysts or auxiliaries. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors to ensure high yield and purity. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can lead to the formation of azides or nitriles.
Scientific Research Applications
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and selected analogs:
Key Observations:
Ring Size and Reactivity :
- The target compound’s pyrrolidine ring (5-membered) offers greater conformational flexibility compared to the azetidine (4-membered) in 3-(fluoromethyl)azetidine HCl , which may exhibit higher ring strain and reactivity .
- Pyridine derivatives (e.g., 2-Chloromethyl-3,4-dimethoxy pyridine HCl ) are aromatic, leading to distinct electronic properties and reduced basicity compared to saturated pyrrolidine/azetidine systems .
Substituent Effects: The fluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to chloromethyl analogs (e.g., pyridine derivatives in ) .
Chirality: The (2S,4S) configuration of the target compound is critical for enantioselective applications, whereas non-chiral analogs (e.g., 3-(fluoromethyl)azetidine HCl) lack this specificity .
Biological Activity
2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is a chiral compound that has garnered attention for its potential applications in various fields, including medicinal chemistry and biological research. Its unique structural features, particularly the fluoromethyl group, contribute to its biological activity, making it a subject of interest for further investigation.
The compound's chemical properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃ClFNO |
| Molecular Weight | 169.62 g/mol |
| IUPAC Name | 2-(fluoromethyl)-4-methoxypyrrolidine; hydrochloride |
| InChI | InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H |
| InChI Key | HSGPJXMRKQZAJH-UHFFFAOYSA-N |
| Canonical SMILES | COC1CC(NC1)CF.Cl |
The biological activity of 2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is primarily attributed to its interactions with various molecular targets. The fluoromethyl group allows for hydrogen bonding and electrostatic interactions, while the methoxy group enhances lipophilicity and membrane permeability. These properties facilitate the compound’s modulation of enzyme activity, receptor binding, and other biochemical pathways.
Biological Activity
Research has indicated several potential biological activities of 2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar fluorinated structures exhibit significant antimicrobial properties against resistant strains such as Staphylococcus aureus (both MRSA and VRSA). The minimum inhibitory concentration (MIC) values for related compounds range from 0.25 to 64 µg/mL .
- Enzyme Interaction : The compound has been investigated for its role as a ligand in enzyme-substrate interactions. It may influence the kinetics of enzymatic reactions, which is crucial for drug design and development.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to 2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride:
- Antimicrobial Efficacy : A comparative study on fluoro-substituted salicylanilides demonstrated that certain derivatives exhibited potent antibacterial activity against multidrug-resistant strains. For instance, compound 22 showed MIC values significantly lower than standard antibiotics like vancomycin, indicating a potential therapeutic application .
- Cell Viability Assays : In vitro cytotoxicity assays were conducted using Vero cells to evaluate the safety profile of related compounds. Compounds with MIC < 1 µg/mL were identified with a selectivity index above 10, suggesting their potential as safe therapeutic agents .
Comparison with Similar Compounds
The biological activity of 2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride can be compared with similar compounds:
| Compound | Biological Activity |
|---|---|
| (2S,4S)-2-(Hydroxymethyl)-4-methoxypyrrolidine hydrochloride | Moderate antibacterial activity |
| (2S,4S)-2-(Chloromethyl)-4-methoxypyrrolidine hydrochloride | Lower potency compared to fluorinated analogs |
| (2S,4S)-2-(Bromomethyl)-4-methoxypyrrolidine hydrochloride | Comparable activity but less favorable pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
